3-(2,4-Dichlorophenyl)glutaric anhydride
Description
3-(2,4-Dichlorophenyl)glutaric anhydride is a cyclic dicarboxylic acid derivative characterized by a glutaric anhydride backbone substituted with a 2,4-dichlorophenyl group at the 3-position. This compound is synthesized via the reaction of its precursor carboxylic acid with acetic anhydride under reflux conditions (120°C for 2 hours), yielding colorless crystals with a 90% efficiency . Key spectral data include:
- 1H NMR (DMSO-d6): δ 7.65 (d, J = 2.3 Hz), 7.50 (dd, J = 8.4, 2.2 Hz), 7.43 (d, J = 8.5 Hz), confirming aromatic protons, and δ 3.06–2.94 (m) for the glutaric backbone protons.
- 13C NMR (DMSO-d6): δ 166.9 (anhydride carbonyl), 137.0–128.0 (aromatic carbons), and 34.7–29.6 (aliphatic carbons).
- HRMS: [C11H9Cl2O3]+ observed at m/z 258.9914 (calcd. 258.9923) .
Its structural rigidity and electron-withdrawing chlorine substituents make it a candidate for applications in medicinal chemistry and polymer synthesis.
Properties
Molecular Formula |
C11H8Cl2O3 |
|---|---|
Molecular Weight |
259.08 g/mol |
IUPAC Name |
4-(2,4-dichlorophenyl)oxane-2,6-dione |
InChI |
InChI=1S/C11H8Cl2O3/c12-7-1-2-8(9(13)5-7)6-3-10(14)16-11(15)4-6/h1-2,5-6H,3-4H2 |
InChI Key |
BIXQLBXENGKPPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)OC1=O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
3-(4-Chlorophenyl)glutaric Anhydride
- Structure : Differs in the position of chlorine substituents (para vs. 2,4-dichloro).
- Synthesis : Prepared similarly via cyclization of substituted carboxylic acids.
3,3-Dimethylglutaric Anhydride
- Structure : Features methyl groups at the 3-position instead of an aromatic substituent.
- Physical Properties: Melting Point: 122–126°C (vs. Boiling Point: 181°C at 25 mmHg .
- Applications : Used in polymer crosslinking due to its aliphatic flexibility .
Physical and Chemical Properties
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